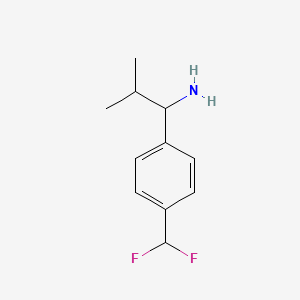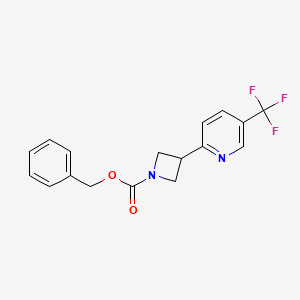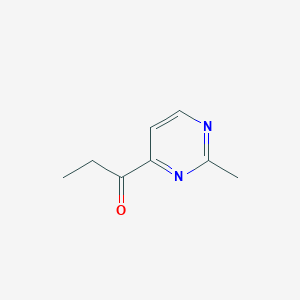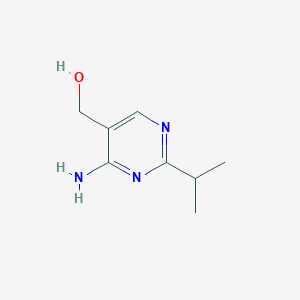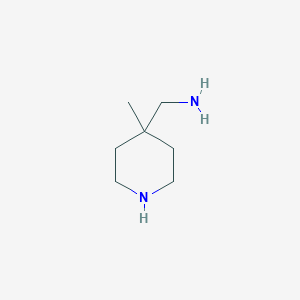![molecular formula C12H12N2O2 B13118259 Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused with a pyrrolo[3,2-b]pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cyclohexanone and pyrrolo[3,2-b]pyridine derivatives in the presence of catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicine, Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mecanismo De Acción
The mechanism of action of Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
Spiro-azetidin-2-one: Known for its biological activity and use in medicinal chemistry.
Spiro-pyrrolidine: Exhibits diverse pharmacological properties and is used in drug discovery.
Spiro-indole: Important in drug design due to its bioactivity against cancer cells and microbes.
Spiro-oxindole: Used in the synthesis of therapeutic agents with various biological activities.
Uniqueness
Spiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione stands out due to its unique spirocyclic structure, which imparts rigidity and stability. This structural feature enhances its potential as a building block in organic synthesis and its application in drug development .
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
spiro[1H-pyrrolo[3,2-b]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C12H12N2O2/c15-8-3-5-12(6-4-8)10-9(14-11(12)16)2-1-7-13-10/h1-2,7H,3-6H2,(H,14,16) |
Clave InChI |
COSVILPQJKAOER-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=O)C3=C(C=CC=N3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


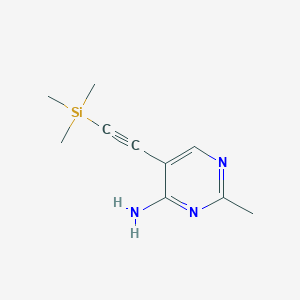


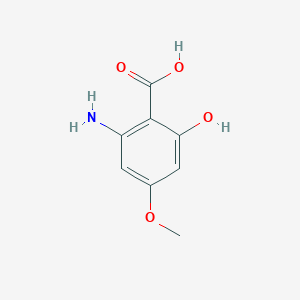
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)


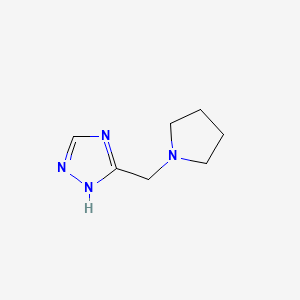
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
